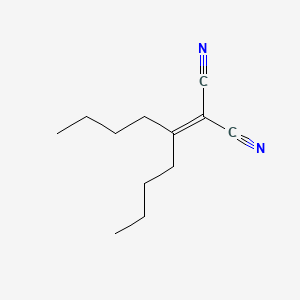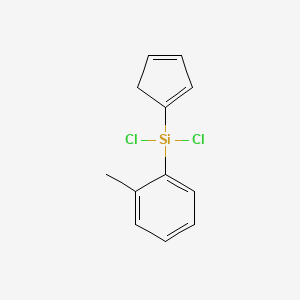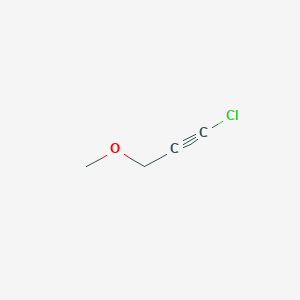
1-Chloro-3-methoxyprop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methoxyprop-1-yne is an organic compound characterized by the presence of a chlorine atom, a methoxy group, and a triple bond between carbon atoms. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C4H5ClO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by the addition of methanol in the presence of a base to form the methoxy group. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-methoxyprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Halogens or hydrogen halides in the presence of solvents like dichloromethane (CH2Cl2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 3-methoxyprop-1-yne.
Addition: Formation of dihalides or haloalkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
1-Chloro-3-methoxyprop-1-yne has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methoxyprop-1-yne involves its reactivity with various molecular targets. The chlorine atom and the triple bond make it a versatile compound for nucleophilic and electrophilic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methoxypropane: Similar structure but lacks the triple bond, making it less reactive in certain reactions.
3-Chloro-1-propyne: Contains a chlorine atom and a triple bond but lacks the methoxy group, affecting its solubility and reactivity.
1-Chloro-2-methoxyethane: Similar functional groups but with a different carbon chain length, influencing its physical and chemical properties.
Uniqueness: 1-Chloro-3-methoxyprop-1-yne’s unique combination of a chlorine atom, a methoxy group, and a triple bond makes it a valuable compound for various chemical transformations and applications. Its reactivity and versatility distinguish it from other similar compounds.
Propriétés
Numéro CAS |
73399-98-1 |
|---|---|
Formule moléculaire |
C4H5ClO |
Poids moléculaire |
104.53 g/mol |
Nom IUPAC |
1-chloro-3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5ClO/c1-6-4-2-3-5/h4H2,1H3 |
Clé InChI |
JSJPEDYUHDYVCT-UHFFFAOYSA-N |
SMILES canonique |
COCC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


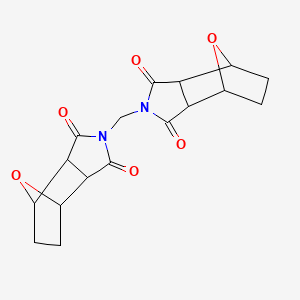
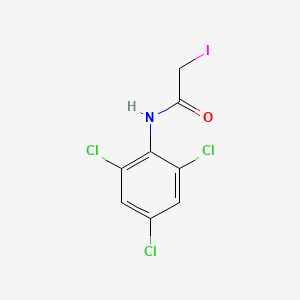
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
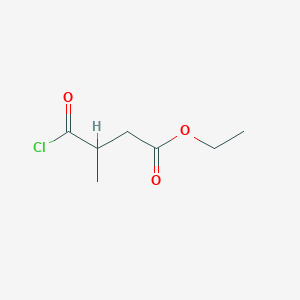
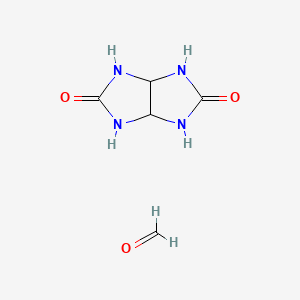
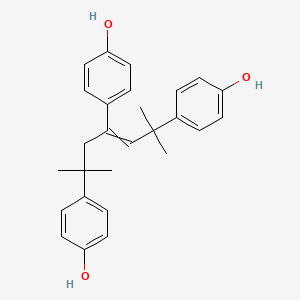
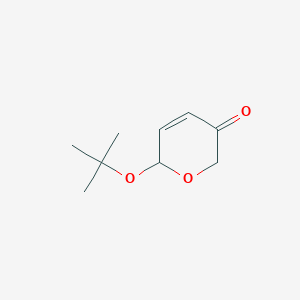

![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
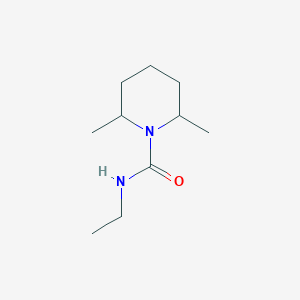
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
